Pneumadina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

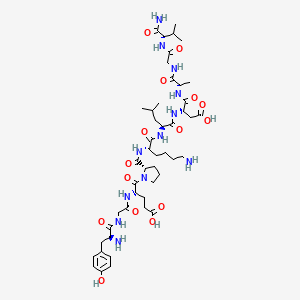

Pneumadin is a biologically active decapeptide isolated from mammalian lungs. It is known for its potent stimulatory effect on the release of arginine-vasopressin, which induces a marked antidiuretic action . The peptide sequence of Pneumadin is Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2 . This compound plays a significant role in the regulation of the hypothalamo-pituitary-adrenal axis in mammals .

Aplicaciones Científicas De Investigación

Pneumadin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in peptide synthesis.

Mecanismo De Acción

Target of Action

Pneumadin (PNM) is a biologically active decapeptide . The primary target of Pneumadin is the arginine-vasopressin (AVP) system . AVP, also known as antidiuretic hormone (ADH), plays a crucial role in maintaining the body’s water balance by reducing urine production and conserving body water .

Mode of Action

Pneumadin exerts its effects by stimulating the release of arginine-vasopressin (AVP) . This interaction leads to a potent antidiuretic action, reducing urine production and helping the body conserve water .

Biochemical Pathways

The biochemical pathway affected by Pneumadin involves the stimulation of the arginine-vasopressin (AVP) system . AVP is released from the posterior pituitary gland in response to high blood osmolality or low blood volume. Once released, AVP acts on the kidneys to increase water reabsorption, thereby reducing urine volume and helping the body conserve water .

Result of Action

The primary result of Pneumadin’s action is a marked antidiuretic effect . By stimulating the release of AVP, Pneumadin reduces urine production and helps the body conserve water . This can be particularly beneficial in conditions where water conservation is necessary, such as in cases of dehydration.

Análisis Bioquímico

Biochemical Properties

Pneumadin interacts with various enzymes and proteins within the body. It has been found to stimulate the release of arginine-vasopressin (AVP) and Adrenocorticotropic hormone (ACTH), thereby influencing various biochemical reactions . The nature of these interactions is likely to be complex and multifaceted, involving a range of biomolecular interactions.

Cellular Effects

Pneumadin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance rat adrenal growth . This effect is thought to be indirect and probably involves the stimulation of both arginine-vasopressin (AVP) and ACTH release . Pneumadin’s influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Pneumadin involves its interaction with various biomolecules within the body. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Pneumadin has a role in acute stimulation of the pituitary-adrenocortical axis in rats

Metabolic Pathways

Pneumadin is involved in several metabolic pathways, particularly those related to the regulation of water balance in the body through its potent stimulation of arginine-vasopressin (AVP) release

Subcellular Localization

It is known that Pneumadin is a decapeptide originally isolated from mammalian lungs , suggesting that it may be localized to specific compartments or organelles within lung cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pneumadin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: Industrial production of Pneumadin involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of Pneumadin .

Análisis De Reacciones Químicas

Types of Reactions: Pneumadin undergoes various chemical reactions, including:

Oxidation: Pneumadin can be oxidized to form disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues in Pneumadin can be substituted with other amino acids to create analogs with modified properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are commonly used reducing agents.

Substitution: Amino acid substitution is typically achieved during the SPPS process by incorporating different protected amino acids.

Major Products:

Oxidation: Formation of disulfide-bonded Pneumadin.

Reduction: Reduced form of Pneumadin.

Substitution: Various analogs of Pneumadin with altered amino acid sequences.

Comparación Con Compuestos Similares

Vasopressin: A peptide hormone that also regulates water retention in the body.

Oxytocin: Another peptide hormone with structural similarities to vasopressin and Pneumadin.

Angiotensin II: A peptide involved in blood pressure regulation and fluid balance.

Uniqueness of Pneumadin: Pneumadin is unique due to its specific role in stimulating arginine-vasopressin release and its indirect effects on the hypothalamo-pituitary-adrenal axis. Unlike vasopressin and oxytocin, which have direct hormonal effects, Pneumadin’s primary action is through the modulation of other hormone releases .

Propiedades

IUPAC Name |

(4S)-5-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N12O15/c1-24(2)19-32(45(72)57-33(21-38(65)66)44(71)53-26(5)41(68)51-23-36(62)58-39(25(3)4)40(50)67)56-43(70)30(9-6-7-17-48)55-46(73)34-10-8-18-59(34)47(74)31(15-16-37(63)64)54-35(61)22-52-42(69)29(49)20-27-11-13-28(60)14-12-27/h11-14,24-26,29-34,39,60H,6-10,15-23,48-49H2,1-5H3,(H2,50,67)(H,51,68)(H,52,69)(H,53,71)(H,54,61)(H,55,73)(H,56,70)(H,57,72)(H,58,62)(H,63,64)(H,65,66)/t26-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSORCBSCSOBHH-IHJZLXGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N12O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130918-90-0 |

Source

|

| Record name | Pneumadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130918900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.